molecular formula C23H24N2O B12910102 3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-80-4

3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12910102
CAS No.: 918645-80-4
M. Wt: 344.4 g/mol
InChI Key: WEHFIGBBXOZINX-UHFFFAOYSA-N
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Description

3-Butyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound belonging to the biquinoline family. This compound is characterized by its unique structure, which includes a fused quinoline ring system with butyl and methyl substituents. The compound’s distinct chemical properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to facilitate the formation of the biquinoline structure. For instance, the use of palladium-catalyzed coupling reactions can be employed to construct the quinoline rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be utilized to enhance efficiency and scalability. The choice of solvents, temperature control, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Butyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Butyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-3-methyl-3,4-dihydro-2H-quinolin-2-one
  • 3-Butyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-4-one
  • 3-Butyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-6-one

Uniqueness

3-Butyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of the fused quinoline rings

Properties

CAS No.

918645-80-4

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

3-butyl-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C23H24N2O/c1-3-4-13-23(2)15-18-10-6-8-12-21(18)25(22(23)26)19-14-17-9-5-7-11-20(17)24-16-19/h5-12,14,16H,3-4,13,15H2,1-2H3

InChI Key

WEHFIGBBXOZINX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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